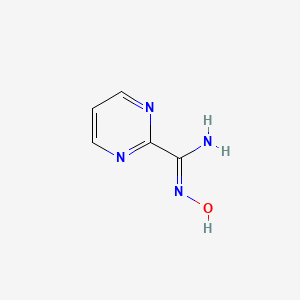
N'-hydroxypyrimidine-2-carboximidamide
Overview
Description
N’-hydroxypyrimidine-2-carboximidamide is a chemical compound with the molecular formula C5H6N4O. It is known for its planar structure and the ability to form hydrogen bonds, which makes it an interesting subject for crystallographic studies . The compound has applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
The molecule adopts an E configuration about the C=N double bond . In the crystal, adjacent molecules are linked by pairs of N—H…O hydrogen bonds, forming inversion dimers with an R22(10) ring motif . The dimers are further linked via N—H…N and O—H…N hydrogen bonds into a sheet structure .
Biochemical Analysis
Biochemical Properties
N’-hydroxypyrimidine-2-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to form hydrogen bonds with specific amino acid residues in enzyme active sites, thereby modulating enzyme activity. Additionally, N’-hydroxypyrimidine-2-carboximidamide can interact with nucleic acids, potentially affecting processes such as DNA replication and transcription .
Cellular Effects
The effects of N’-hydroxypyrimidine-2-carboximidamide on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, N’-hydroxypyrimidine-2-carboximidamide can alter the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, N’-hydroxypyrimidine-2-carboximidamide exerts its effects through various mechanisms. It can bind to biomolecules such as proteins and nucleic acids, forming stable complexes that influence their function. The compound may also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. Additionally, N’-hydroxypyrimidine-2-carboximidamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-hydroxypyrimidine-2-carboximidamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N’-hydroxypyrimidine-2-carboximidamide remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound may result in alterations in cellular processes, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N’-hydroxypyrimidine-2-carboximidamide vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing enzyme activity or promoting cell survival. At high doses, N’-hydroxypyrimidine-2-carboximidamide can exhibit toxic effects, including enzyme inhibition, oxidative stress, and cell death. Threshold effects have been observed, where the compound’s impact on biological processes changes significantly at specific concentration levels .
Metabolic Pathways
N’-hydroxypyrimidine-2-carboximidamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in nucleotide metabolism, affecting the synthesis and degradation of nucleotides. Additionally, N’-hydroxypyrimidine-2-carboximidamide may alter the levels of key metabolites, thereby impacting cellular energy balance and biosynthetic processes .
Transport and Distribution
Within cells and tissues, N’-hydroxypyrimidine-2-carboximidamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties, the presence of binding partners, and the cellular environment .
Subcellular Localization
The subcellular localization of N’-hydroxypyrimidine-2-carboximidamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, N’-hydroxypyrimidine-2-carboximidamide may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes. The compound’s localization can affect its stability, reactivity, and overall biological activity .
Preparation Methods
The synthesis of N’-hydroxypyrimidine-2-carboximidamide typically involves the reaction of pyrimidine-2-carboximidamide with hydroxylamine. One common method includes dissolving pyrimidine-2-carboximidamide in a hot methanol solution and then adding hydroxylamine hydrochloride. The reaction mixture is stirred and heated to facilitate the formation of N’-hydroxypyrimidine-2-carboximidamide . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
N’-hydroxypyrimidine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: N’-hydroxypyrimidine-2-carboximidamide can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while reduction could produce pyrimidine-2-carboximidamide derivatives.
Scientific Research Applications
N’-hydroxypyrimidine-2-carboximidamide has several scientific research applications:
Comparison with Similar Compounds
N’-hydroxypyrimidine-2-carboximidamide can be compared with other similar compounds, such as:
Pyrimidine-2-carboximidamide: Lacks the hydroxyl group, which affects its hydrogen bonding capabilities and overall reactivity.
N’-hydroxybenzimidamide: Similar structure but with a benzene ring instead of a pyrimidine ring, leading to different chemical properties and applications.
The uniqueness of N’-hydroxypyrimidine-2-carboximidamide lies in its specific structure, which allows for unique hydrogen bonding patterns and reactivity compared to its analogs .
Properties
CAS No. |
90993-49-0 |
|---|---|
Molecular Formula |
C5H6N4O |
Molecular Weight |
138.13 g/mol |
IUPAC Name |
N'-hydroxypyrimidine-2-carboximidamide |
InChI |
InChI=1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9) |
InChI Key |
MTMYDZFBFHZRIJ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)C(=NO)N |
Isomeric SMILES |
C1=CN=C(N=C1)/C(=N\O)/N |
Canonical SMILES |
C1=CN=C(N=C1)C(=NO)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of N'-hydroxypyrimidine-2-carboximidamide and how does it interact with neighboring molecules?
A1: this compound is characterized by a nearly planar structure, with the pyrimidine ring and the carboximidamide unit exhibiting an angle of 11.04 (15)° between them []. The molecule exists in the E configuration around the C=N double bond. Within its crystal lattice, pairs of N—H⋯O hydrogen bonds link adjacent molecules, creating inversion dimers with an R 2 2(10) ring motif. These dimers further connect through N—H⋯N and O—H⋯N hydrogen bonds, forming a sheet structure parallel to the ac plane. Additional structural features include N—H⋯O and weak C—H⋯O hydrogen bonds, along with offset π–π stacking interactions between neighboring pyrimidine rings, with a centroid–centroid distance of 3.622 (1) Å [].
Q2: Can you describe a complex formed with this compound and its crystal structure?
A2: Research describes a manganese(II) complex incorporating this compound as a ligand: bis(acetato-κ1O)-bis(N′-hydroxypyrimidine-2-carboximidamide-κ2N,N′)manganese(II) — methanol (1/2) []. This complex crystallizes in the monoclinic system, specifically the C2/c space group (no. 15). Key crystallographic parameters include: a = 15.3188(9) Å, b = 10.9014(7) Å, c = 14.3601(9) Å, β = 90.516(5)°, Z = 4, and V = 2398.0(3) Å3 []. These data provide insights into the arrangement of molecules within the crystal lattice and the coordination environment around the manganese(II) ion.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


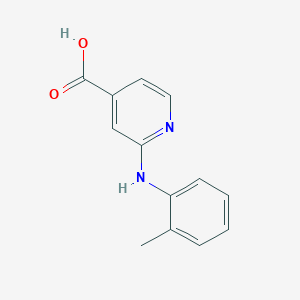
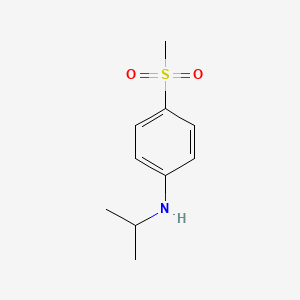

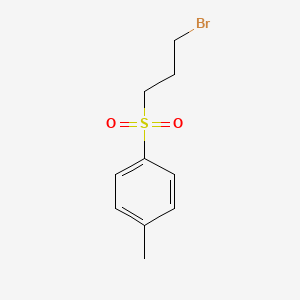


![2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1437348.png)

![1-[(4-tert-Butylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437351.png)
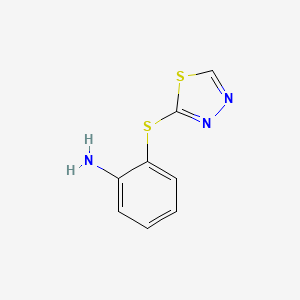
![2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1437358.png)

![Ethyl 2-[(2-fluorophenyl)amino]acetate](/img/structure/B1437360.png)

